molecular formula C16H19N B12282871 3-(2-Naphthylmethyl)piperidine

3-(2-Naphthylmethyl)piperidine

Cat. No.: B12282871
M. Wt: 225.33 g/mol
InChI Key: JZITZRZHDBNSIV-UHFFFAOYSA-N
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Description

3-(2-Naphthylmethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a naphthylmethyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthylmethyl)piperidine typically involves the reaction of 2-naphthylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic processes. For example, the use of metal catalysts such as palladium or rhodium can facilitate the formation of piperidine rings through hydrogenation or cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthylmethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted piperidine compounds .

Scientific Research Applications

3-(2-Naphthylmethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: Piperidine derivatives are investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Naphthylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, piperidine derivatives can modulate signaling pathways like NF-κB and PI3K/Akt, which are involved in inflammation and cancer progression. These interactions can lead to various physiological effects, including apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Naphthylmethyl)piperidine is unique due to the presence of the naphthylmethyl group, which imparts specific chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets and increase its potential therapeutic applications .

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

3-(naphthalen-2-ylmethyl)piperidine

InChI

InChI=1S/C16H19N/c1-2-6-16-11-13(7-8-15(16)5-1)10-14-4-3-9-17-12-14/h1-2,5-8,11,14,17H,3-4,9-10,12H2

InChI Key

JZITZRZHDBNSIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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